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Compound of Interest

Compound Name: Methyl 6-amino-5-iodonicotinate

Cat. No.: B1601874 Get Quote

Methyl 6-amino-5-iodonicotinate is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug development. As a versatile synthetic intermediate, its precise

molecular structure and purity are paramount for the successful synthesis of complex target

molecules. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass

Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation and

characterization of this compound.

This technical guide provides a comprehensive analysis of Methyl 6-amino-5-iodonicotinate
using IR and MS. It is designed for researchers, scientists, and drug development

professionals, offering not just data, but a foundational understanding of the principles,

experimental design, and interpretation logic behind the spectroscopic results. We will explore

the characteristic spectral features that arise from its unique combination of functional groups—

a primary aromatic amine, an aromatic ester, and an iodo substituent on a pyridine core.

Molecular Profile: Methyl 6-amino-5-iodonicotinate
A thorough analysis begins with a clear understanding of the molecule's fundamental

properties. These characteristics directly influence the expected spectroscopic behavior.
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Property Value Source

IUPAC Name
Methyl 6-amino-5-iodopyridine-

3-carboxylate

CAS Number 211308-80-4 [1][2]

Molecular Formula C₇H₇IN₂O₂ [1]

Molecular Weight 278.05 g/mol [1]

Chemical Structure

Analytical Workflow for Spectroscopic
Characterization
A systematic approach is crucial for reliable spectroscopic analysis. The following workflow

outlines the logical progression from sample handling to final structural confirmation.
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Caption: Overall workflow for the spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. It works on the principle that molecular bonds vibrate at specific, quantized

frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic

frequency, and this absorption is detected by the instrument.
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Predicted IR Absorption Profile
The structure of Methyl 6-amino-5-iodonicotinate contains several IR-active functional

groups. The expected absorption bands are summarized below. The presence of both an

electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOCH₃) on

the aromatic pyridine ring influences the electronic environment and, consequently, the exact

position of these absorption bands.
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Wavenumber
(cm⁻¹)

Functional
Group

Vibration Type
Expected
Intensity

Rationale &
References

3450 - 3300
Primary Amine (-

NH₂)

Asymmetric &

Symmetric N-H

Stretch

Medium, Sharp

(two bands)

The presence of

two distinct

bands is a

hallmark of a

primary (R-NH₂)

amine.[3][4][5]

~3030 Aromatic C-H C-H Stretch Weak to Medium

Characteristic for

C-H bonds on an

aromatic ring.[6]

~2950
Aliphatic C-H (in

-OCH₃)
C-H Stretch Weak to Medium

Corresponds to

the methyl group

of the ester.

1730 - 1715
Aromatic Ester

(C=O)
C=O Stretch Strong

The wavenumber

is slightly

lowered from a

typical saturated

ester (~1735

cm⁻¹) due to

conjugation with

the aromatic

pyridine ring.[7]

[8]

1620 - 1580
Primary Amine (-

NH₂)

N-H Bend

(Scissoring)

Medium to

Strong

This bending

vibration is

characteristic of

primary amines.

[3][9]

1600 - 1450 Aromatic Ring C=C & C=N Ring

Stretch

Medium (multiple

bands)

These

absorptions arise

from complex

vibrations of the
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entire pyridine

ring.[6]

1330 - 1250
Aromatic Amine

(C-N)
C-N Stretch Strong

The bond

between the ring

carbon and the

amino nitrogen.

[3][9]

1300 - 1100 Ester (C-O)

Asymmetric &

Symmetric C-O

Stretch

Strong (two

bands)

Esters typically

show two distinct

C-O stretching

bands,

contributing to a

"Rule of Three"

pattern with the

C=O stretch.[8]

[10]

Below 600
Carbon-Iodine

(C-I)
C-I Stretch

Medium to

Strong

This vibration

occurs in the far-

IR region, often

outside the range

of standard mid-

IR spectrometers

(4000-400 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR
ATR-FTIR is a common and convenient method for analyzing solid samples, requiring minimal

preparation.

Rationale: This protocol is designed for rapid and reproducible acquisition of a high-quality IR

spectrum. A background scan is critical to subtract the spectral contributions of atmospheric

CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Methodology:
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) of the FTIR spectrometer is clean. Clean with a suitable solvent

(e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

Background Acquisition: Collect a background spectrum of the empty, clean ATR crystal.

This scan serves as the reference.

Sample Application: Place a small amount (typically 1-2 mg) of solid Methyl 6-amino-5-
iodonicotinate powder directly onto the center of the ATR crystal.

Pressure Application: Lower the instrument's anvil and apply consistent pressure to ensure

firm and uniform contact between the sample and the crystal surface. Good contact is

essential for a strong, high-quality signal.

Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will

automatically ratio the sample scan against the stored background spectrum to generate the

final absorbance or transmittance spectrum.

Data Collection: Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Cleaning: After analysis, clean the sample from the ATR crystal and anvil thoroughly.

Mass Spectrometry: Determining Molecular Weight
and Structure
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers

structural clues based on its fragmentation pattern. For a molecule like Methyl 6-amino-5-
iodonicotinate, Electrospray Ionization (ESI) in positive mode is a suitable technique, as the

basic nitrogen atoms on the pyridine ring and the amino group are readily protonated.

Predicted Mass Spectrum and Fragmentation Pathways
In positive mode ESI-MS, the molecule is expected to be observed as the protonated molecular

ion, [M+H]⁺. The high-energy environment of the mass spectrometer can cause this ion to
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fragment in predictable ways, primarily at the weakest bonds and leading to the formation of

stable fragment ions.

Key Predicted Ions:

m/z Value Ion Formula Description

279.96 [C₇H₈IN₂O₂]⁺
Protonated Molecular Ion

[M+H]⁺ (using ¹²⁷I)

248.93 [C₆H₅IN₂O]⁺

Loss of a methoxy radical

(•OCH₃) followed by H

rearrangement, or loss of

methanol (CH₃OH).

151.06 [C₇H₇N₂O₂]⁺
Loss of an iodine radical (•I)

from the molecular ion.

| 122.05 | [C₆H₆N₂O]⁺ | Subsequent loss of an ethyl group from the ester. |

Primary Fragmentation Pathway:

The primary fragmentation pathways involve the cleavage of the ester group and the carbon-

iodine bond. The stability of the aromatic ring means that ring fragmentation is less likely under

typical ESI conditions.

[M+H]⁺
m/z = 279

Fragment 1
[M+H - CH₃OH]⁺

m/z = 249

- CH₃OH

Fragment 2
[M - I]⁺

m/z = 151

- •I

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for protonated Methyl 6-amino-5-
iodonicotinate.
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)
This protocol is designed for the analysis of a purified solid sample using an LC-MS system

equipped with an ESI source.

Rationale: LC-MS is a highly sensitive technique. Preparing a dilute solution prevents detector

saturation and instrument contamination. Using the mobile phase as the diluent ensures

compatibility with the system. Filtering the sample is a critical step to remove particulates that

could clog the sensitive tubing and columns of the LC-MS system.

Methodology:

Stock Solution Preparation: Accurately weigh approximately 1 mg of Methyl 6-amino-5-
iodonicotinate and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to

create a 1 mg/mL stock solution.

Working Solution Preparation: Perform a serial dilution of the stock solution to a final

concentration of approximately 1-10 µg/mL. The final dilution should be made in the mobile

phase to be used for the analysis (e.g., a mixture of acetonitrile and water with 0.1% formic

acid).

Sample Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE

or nylon) into an appropriate autosampler vial.

Instrument Configuration:

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive ion mode. This is chosen to facilitate the protonation of the basic nitrogen

atoms.

Mass Analyzer: Set to scan a suitable mass-to-charge range (e.g., m/z 50-400) to ensure

detection of the molecular ion and key fragments.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or

through an LC column. Acquire the mass spectrum. If desired, perform tandem MS (MS/MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1601874?utm_src=pdf-body
https://www.benchchem.com/product/b1601874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


by selecting the [M+H]⁺ ion (m/z 279) for collision-induced dissociation (CID) to confirm the

fragmentation patterns.

Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust and

definitive characterization of Methyl 6-amino-5-iodonicotinate. IR analysis confirms the

presence of the key primary amine, aromatic ester, and pyridine ring functional groups through

their characteristic vibrational frequencies. Mass spectrometry complements this by providing

the exact molecular weight via the protonated molecular ion and offers further structural

verification through predictable fragmentation patterns, notably the loss of the ester's methoxy

group and the iodine atom. This integrated spectroscopic approach ensures the structural

integrity and identity of this important chemical intermediate, underpinning its effective use in

research and pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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